N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a carboxamide group at position 4, and a 2,4-dimethoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 6 can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached to the nitrogen atom of the pyrimidine ring through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound has shown potential as an inhibitor of bacterial RNA polymerase, making it a candidate for the development of new antibacterial agents .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections resistant to conventional antibiotics .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as bacterial RNA polymerase. By binding to the switch region of the enzyme, the compound inhibits the synthesis of RNA, thereby exerting its antibacterial effects . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide
Comparison: N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the carboxamide group enhances its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-10(2)16-8-17-14(9)15(19)18-12-6-5-11(20-3)7-13(12)21-4/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDENONUWYCIUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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